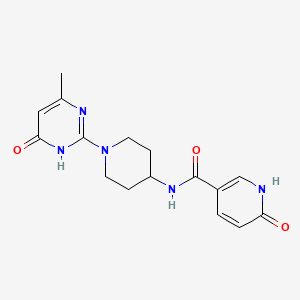![molecular formula C10H15F2NO2 B2650162 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one CAS No. 2093871-60-2](/img/structure/B2650162.png)
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Start by identifying the functional groups and the overall structure of the molecule. This will give you an idea of its chemical nature.
Molecular Structure Analysis
Use spectroscopic methods (like NMR, IR, Mass spectrometry) to analyze the structure. Computational chemistry tools can also provide insights into the molecular structure.Chemical Reactions Analysis
Based on the functional groups present in the molecule, predict its reactivity. Look for literature that describes reactions of this compound or similar compounds.Physical And Chemical Properties Analysis
These can often be predicted based on the structure and confirmed by experimental data. Properties include solubility, melting point, boiling point, etc.Scientific Research Applications
Pharmacokinetics and Tolerance
The pharmacokinetics and tolerance of a compound structurally similar to 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one, known as DU-6859a, have been extensively studied. DU-6859a has shown good tolerance in human subjects, with rapid absorption and a dose-dependent increase in concentration in serum. The drug has demonstrated good tissue penetration, evidenced by its distribution volume exceeding 1 liter/kg. Notably, the compound was well-tolerated at all doses in a clinical study, showcasing its potential for safe human use in various therapeutic applications (Nakashima et al., 1995).
Use in Treating Tremor
A study on 1-Octanol, which shares a part of the structural motif with 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one, revealed its potential to significantly reduce tremor amplitude in patients with essential tremor (ET). This study indicated that such compounds could be well-tolerated and safe for treating ET, encouraging further investigation into similar compounds for their therapeutic potential (Bushara et al., 2004).
Antipsychotic-like Activity
A related compound, (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), exhibited unexpected antipsychotic-like activity. It effectively inhibited conditioned avoidance responding and dopamine receptor agonist-induced behavior, without inducing side effects like catalepsy, tremor, or salivation. This finding suggests the potential of structurally similar compounds to be used in the treatment of psychiatric disorders, highlighting a promising therapeutic application for 1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one (Bymaster et al., 1998).
Safety And Hazards
Look for Material Safety Data Sheets (MSDS) for this compound. They provide information on hazards, handling, storage, and disposal.
Future Directions
This would involve a review of the current state of research on this compound and identifying unanswered questions or potential new applications.
Remember, always refer to reliable sources and follow safety guidelines when handling chemicals. If you have access to a specific database or journal, you might find more detailed information there. If you need help with a specific aspect of this analysis, feel free to ask!
properties
IUPAC Name |
1-(5-azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-9(12)15-6-8(14)13-5-1-2-10(7-13)3-4-10/h9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGUVLOVUPMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CN(C1)C(=O)COC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Azaspiro[2.5]octan-5-yl)-2-(difluoromethoxy)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

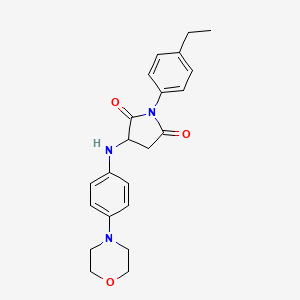
![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)
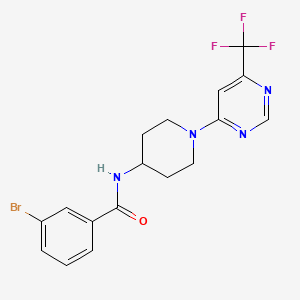
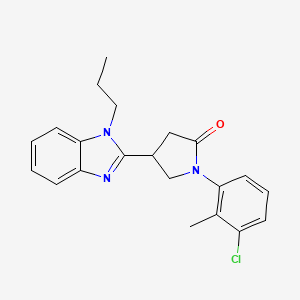
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
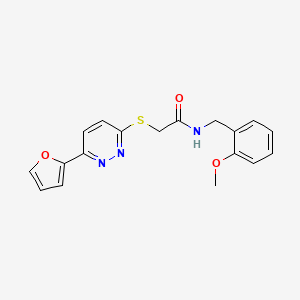
![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)
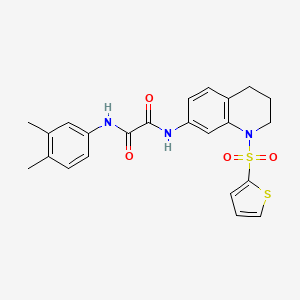
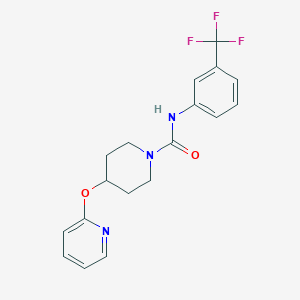
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)
